molecular formula C16H15ClF3NO4S B2415829 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034457-03-7

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2415829
CAS No.: 2034457-03-7
M. Wt: 409.8
InChI Key: LHUOTKXMHINEGY-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental use by qualified laboratory personnel. This compound is part of a versatile class of chemicals known to exhibit a wide range of biological activities, making it a valuable scaffold for investigational applications in medicinal chemistry and drug discovery . The benzenesulfonamide moiety is a privileged structure in pharmaceutical sciences, frequently utilized in the design of molecules that target enzymes, receptors, and protein-protein interactions . Researchers are exploring sulfonamide-based compounds for diverse applications, including central nervous system (CNS) drug discovery for conditions like neurodegeneration and affective disorders , as well as in the development of potential anticancer agents by modulating targets such as the S100A2–p53 interaction or inhibiting oxidative phosphorylation (OXPHOS) in specific cancer cell lines . The structural features of this compound—including the chlorophenyl group, hydroxypropyl linker, and trifluoromethoxybenzenesulfonamide head—offer multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO4S/c17-12-5-3-4-11(10-12)13(22)8-9-21-26(23,24)15-7-2-1-6-14(15)25-16(18,19)20/h1-7,10,13,21-22H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUOTKXMHINEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chlorophenyl and trifluoromethoxybenzenesulfonamide intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating specific conditions.

    Industry: It can be utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide can be compared with similar compounds, such as:

    N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide: This compound shares structural similarities but differs in the position of the hydroxypropyl group.

    N-(3-chlorophenyl)-3-aminobenzenesulfonamide: Another related compound with an amino group instead of a hydroxypropyl group.

    N-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a therapeutic agent. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C16H18ClF3N2O4SC_{16}H_{18}ClF_3N_2O_4S. It features a sulfonamide group, which is known for its diverse biological activities, including anti-inflammatory and antibacterial properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in inflammatory responses. Notably, it has been studied as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that has been implicated in various diseases such as Alzheimer's and myocardial infarction. The inhibition of this inflammasome can lead to reduced inflammation and cellular damage in these conditions .

Biological Activity Evaluation

In vitro Studies:

  • Inflammasome Inhibition: Research has shown that analogues of this compound exhibit significant inhibitory activity against the NLRP3 inflammasome with IC50 values ranging from 0.42 to 0.55 μM. These values indicate potent inhibition, suggesting that modifications to the sulfonamide moiety can enhance biological activity .
  • Cytotoxicity Assays: Various derivatives have been tested for cytotoxic effects on cancer cell lines. For instance, compounds derived from similar scaffolds showed promising results with IC50 values indicating effective growth inhibition across multiple cancer types .

In vivo Studies:

  • Animal Models: In studies involving mouse models of Alzheimer's disease and acute myocardial infarction, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and improved survival rates .

Data Tables

Compound IC50 (μM) Target Effect
JC1240.42NLRP3 InflammasomeInhibition of inflammation
Analog 10.55NLRP3 InflammasomeInhibition of inflammation
Compound A26Cancer Cell Lines (A549)Growth inhibition
Compound B49.85Cancer Cell Lines (HeLa)Significant apoptosis

Case Studies

  • Alzheimer's Disease Model:
    • A study utilized a mouse model to assess the efficacy of this compound as an anti-inflammatory agent. The results indicated a marked decrease in amyloid plaque formation and neuroinflammation compared to controls, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
  • Myocardial Infarction Model:
    • Another study focused on myocardial infarction where the compound was administered post-infarction. The findings revealed reduced infarct size and improved cardiac function, attributed to the compound's anti-inflammatory properties through NLRP3 inhibition .

Q & A

Q. What synthetic strategies are recommended for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used in structurally related sulfonamide derivatives) can be adapted for its synthesis. Key steps include:

  • Step 1 : Functionalization of the chlorophenyl group via palladium-catalyzed coupling to introduce the hydroxypropyl chain .
  • Step 2 : Sulfonamide formation using 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C) .
  • Step 3 : Purification via HPLC (≥98% purity) to isolate stereoisomers, given the chiral hydroxypropyl moiety .

Q. How should researchers validate the structural integrity of this compound?

Employ a combination of:

  • NMR : Confirm the presence of the trifluoromethoxy group (δ ~58–62 ppm in 19F^{19}\text{F} NMR) and hydroxypropyl chain (δ ~1.8–2.2 ppm in 1H^{1}\text{H} NMR for CH2_2 groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguity in the hydroxypropyl moiety, if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

Contradictions often arise from differences in:

  • Experimental design : Compare in vitro vs. in vivo models. For example, receptor-binding assays (e.g., using heterologously expressed receptors) may show high affinity, while whole-organism studies may lack efficacy due to metabolic instability .
  • Methodological bias : Computational models (e.g., QSAR) may prioritize trifluoromethoxy group interactions, while wet-lab studies highlight hydroxypropyl hydration effects. Cross-validate using hybrid metrics (e.g., meta-analysis of receptor-response profiles) .
  • Data normalization : Account for batch-to-batch purity variations (e.g., ≥98% vs. 95% purity) using standardized HPLC protocols .

Q. What strategies are effective for studying the compound’s mechanism of action (MoA) in complex biological systems?

  • Target deconvolution : Use photoaffinity labeling with a radiolabeled (e.g., 14C^{14}\text{C}) hydroxypropyl group to identify binding partners in cellular lysates .
  • Temporal resolution : Apply time-resolved fluorescence spectroscopy to monitor trifluoromethoxy group interactions with lipid bilayers or protein targets .
  • Metabolic profiling : LC-MS/MS to detect hydroxypropyl oxidation metabolites (e.g., ketone derivatives) that may modulate activity .

Data Contradiction Analysis

Q. How do stereochemical variations in the hydroxypropyl chain affect bioactivity?

Studies report conflicting IC50_{50} values (e.g., 10 nM vs. 1 µM) due to:

  • Enantiomeric bias : The R-configuration enhances receptor binding by 50-fold compared to the S-isomer, as shown in chiral HPLC-separated samples .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize intramolecular H-bonding in the R-isomer, altering conformational dynamics .

Q. Why do computational models overestimate this compound’s solubility compared to experimental data?

  • Parameter limitations : Density functional theory (DFT) models often neglect trifluoromethoxy group hydrophobicity. Refine calculations using COSMO-RS solvation models with explicit solvent clusters .
  • Aggregation effects : Dynamic light scattering (DLS) reveals nanoaggregate formation (>200 nm) at µM concentrations, reducing apparent solubility .

Methodological Recommendations Table

Aspect Recommended Technique Key Parameters References
SynthesisCascade [3,3]-sigmatropic rearrangementNaH/THF, 0°C, 12 h
PurificationPreparative HPLCC18 column, 90:10 H2_2O/ACN gradient
Stereochemical AnalysisX-ray crystallographySingle-crystal diffraction (λ = 0.71073 Å)
Bioactivity ValidationRadiolabeled binding assays14C^{14}\text{C}-tagged hydroxypropyl chain
Solubility ProfilingDLS + COSMO-RS modeling25°C, 0.1 M PBS buffer

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